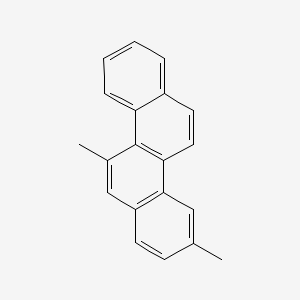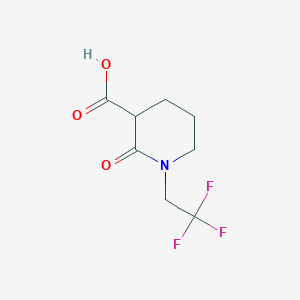![molecular formula C10H17ClN4O B11716025 3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride](/img/structure/B11716025.png)
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロプロピル-5-[(2S,4R)-4-メトキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩は、分子式C10H17ClN4Oの化学化合物です。シクロプロピル基、メトキシピロリジニル基、トリアゾール環を含むそのユニークな構造で知られています。
準備方法
合成経路と反応条件
3-シクロプロピル-5-[(2S,4R)-4-メトキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩の合成は、通常、複数のステップを伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。反応条件は、目的の生成物が高純度で得られるように、特定の温度、溶媒、および触媒を必要とする場合が多いです。
工業的生産方法
工業環境では、この化合物の生産には、自動化された反応器を使用した大規模合成が関与する可能性があります。プロセスは効率、収率、安全性のために最適化されており、連続フロー化学やハイスループットスクリーニングなどの高度な技術を組み込んで、生産を合理化することがよくあります。
化学反応の分析
反応の種類
3-シクロプロピル-5-[(2S,4R)-4-メトキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、分子に酸素原子を導入することができ、その反応性と特性を変化させる可能性があります。
還元: この反応は、酸素原子を除去するか、水素原子を添加することができ、化合物の構造と機能を変化させます。
置換: この反応は、1つの官能基を別の官能基で置換することを伴い、化合物の化学的挙動を修正できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。これらの反応の条件は異なりますが、目的の結果を得るために、特定の温度、圧力、および溶媒を伴うことがよくあります。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。置換反応は、使用される求核剤に応じて、さまざまな生成物を生成する可能性があります。
科学研究への応用
3-シクロプロピル-5-[(2S,4R)-4-メトキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 研究者は、その生物活性化合物としての可能性を調査し、生物学的標的との相互作用を探求しています。
医学: この化合物は、さまざまな病気や状態に対する影響など、その潜在的な治療特性について研究されています。
産業: 新しい材料や化学プロセスの開発に使用されており、技術と製造の進歩に貢献しています。
科学的研究の応用
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including its effects on various diseases and conditions.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
作用機序
3-シクロプロピル-5-[(2S,4R)-4-メトキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。これらの相互作用は、さまざまな生化学経路を調節することができ、化合物の観察された効果につながります。正確な分子標的と経路は、特定の用途とその使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- 3-シクロプロピル-5-[(2S,4R)-4-ヒドロキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩
- 3-シクロプロピル-5-[(2S,4R)-4-アミノピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩
独自性
3-シクロプロピル-5-[(2S,4R)-4-メトキシピロリジン-2-イル]-1H-1,2,4-トリアゾール塩酸塩は、独特の化学的および生物学的特性を付与する、官能基の特定の組み合わせにより、独特です。特に、メトキシピロリジニル基は、類似の化合物とは異なり、独特の反応性と用途につながる可能性があります。
類似化合物との比較
Similar Compounds
- 3-Cyclopropyl-5-[(2S,4R)-4-hydroxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride
- 3-Cyclopropyl-5-[(2S,4R)-4-aminopyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride
Uniqueness
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypyrrolidinyl group, in particular, differentiates it from similar compounds, potentially leading to unique reactivity and applications.
特性
分子式 |
C10H17ClN4O |
|---|---|
分子量 |
244.72 g/mol |
IUPAC名 |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;/h6-8,11H,2-5H2,1H3,(H,12,13,14);1H/t7-,8+;/m1./s1 |
InChIキー |
PKQYLRRHTHUTNB-WLYNEOFISA-N |
異性体SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl |
正規SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-thiadiazole-3-carboxamide](/img/structure/B11715975.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)


![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)

